Welcome to the BenchChem Online Store!
molecular formula C13H14ClN3 B128142 7-Chloro-4-(piperazin-1-yl)quinoline CAS No. 837-52-5

7-Chloro-4-(piperazin-1-yl)quinoline

Cat. No. B128142
M. Wt: 247.72 g/mol
InChI Key: DNXNPMDUDGUXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206133B2

Procedure details

An anhydrous solution of piperazine (54 kg) in 150 l of methanol was stirred until a clear solution was obtained. 50 kg 4,7-dichloroquinoline were then slowly added to the solution. The latter was refluxed for 8 hours and cooled to RT. The resulting suspension was filtered and the solvent removed under reduced pressure. The oil obtained was washed with water (150 l) until solid precipitation occurred. The precipitate was filtered and washed with water to yield 72 kg of crystalline 7-chloro-4-(piperazin-1-yl)-quinoline Form B, containing 25% of water (w/w).
Quantity
54 kg
Type
reactant
Reaction Step One
Quantity
150 L
Type
solvent
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:17]2[C:12](=[CH:13][C:14]([Cl:18])=[CH:15][CH:16]=2)[N:11]=[CH:10][CH:9]=1>CO>[Cl:18][C:14]1[CH:13]=[C:12]2[C:17]([C:8]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[CH:9][CH:10]=[N:11]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
54 kg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
150 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 kg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The latter was refluxed for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil obtained
WASH
Type
WASH
Details
was washed with water (150 l) until solid precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 72 kg
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.